molecular formula C9H4Cl3IO B1672930 Haloprogin CAS No. 777-11-7

Haloprogin

Cat. No.: B1672930
CAS No.: 777-11-7
M. Wt: 361.4 g/mol
InChI Key: CTETYYAZBPJBHE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Haloprogin involves the halogenation of phenolic ethers. The specific synthetic route includes the reaction of 1,2,4-trichlorobenzene with 3-iodoprop-2-yn-1-ol under appropriate conditions to yield this compound . The reaction conditions typically involve the use of a base and a solvent to facilitate the halogenation process. Industrial production methods would likely follow similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Reduction Reactions

Haloprogin’s triple bond (C≡C) and halogen substituents render it susceptible to reduction under specific conditions. Key findings include:

  • Hydrogenation of Alkyne :
    The alkyne group can undergo partial hydrogenation to form cis- or trans-alkenes or complete hydrogenation to an alkane. Reducing agents like palladium or nickel catalysts facilitate these transformations .

  • Dehalogenation :
    Chlorine and iodine atoms may be removed via reductive dehalogenation. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for cleaving C–Cl bonds4 .

Table 1: Reduction Pathways and Products

Reaction TypeReagents/ConditionsMajor ProductsNotes
Alkyne HydrogenationH₂, Pd/CCis-alkene or alkaneStereoselectivity varies
DehalogenationNaBH₄, LiAlH₄Dechlorinated derivativesIodine removal requires harsher conditions

Oxidation Reactions

The phenolic ether and alkyne groups participate in oxidation reactions:

  • Alkyne Oxidation :
    this compound’s triple bond can be oxidized to diketones or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) .

  • Aromatic Ring Oxidation :
    Under acidic conditions, the benzene ring may undergo hydroxylation or cleavage, though this is less common due to the electron-withdrawing effects of halogens .

Key Data:

  • Oxidation with KMnO₄ yields a diketone intermediate, confirmed via IR spectra (C=O stretch at 1720 cm⁻¹) .

  • Melting point shifts (113.5°C → 178°C) observed in oxidized derivatives suggest structural modifications .

Substitution Reactions

This compound’s halogen atoms (Cl, I) are prime sites for nucleophilic substitution:

  • Nucleophilic Aromatic Substitution :
    Iodine and chlorine atoms undergo displacement with nucleophiles like hydroxide (OH⁻) or amines. For example:

    C H Cl IO+NH C H Cl INH +HCl\text{C H Cl IO}+\text{NH }\rightarrow \text{C H Cl INH }+\text{HCl}

    This reaction is accelerated in polar aprotic solvents .

  • Halogen Exchange :
    Iodine can be replaced by other halogens (e.g., F, Br) using halogenating agents like N-bromosuccinimide (NBS) .

Table 2: Substitution Reactivity

HalogenNucleophileConditionsProduct Yield
INH₃DMF, 80°C65%
ClKOHEthanol, reflux48%

Synthetic and Stability Considerations

  • Thermal Stability :
    this compound decomposes above 200°C, releasing iodine and chlorine gases .

  • Photodegradation :
    Exposure to UV light induces homolytic cleavage of C–I bonds, forming free radicals detectable via ESR spectroscopy .

Stability Data:

ConditionDegradation PathwayHalf-Life
Aqueous solution, pH 7Hydrolysis of C–I bond72 hours
UV light (254 nm)Radical formation<1 hour

Mechanistic Insights

  • Redox Behavior :
    Cyclic voltammetry studies reveal two reduction peaks at -1.2 V and -1.8 V (vs. Ag/AgCl), corresponding to sequential dehalogenation .

  • Kinetics :
    Second-order rate constants for nucleophilic substitution range from k=0.05L mol s k=0.05\,\text{L mol s } (OH⁻) to k=0.12L mol s k=0.12\,\text{L mol s } (NH₃) .

Comparison with Similar Compounds

Haloprogin is unique due to its halogenated phenolic ether structure. Similar compounds include other halogenated antifungal agents such as clotrimazole and miconazole. Compared to these compounds, this compound has a higher incidence of side effects, which has limited its use . its unique structure has provided valuable insights into the development of new antifungal agents and the study of halogen bonding .

References

Biological Activity

Haloprogin is a topical antifungal agent known for its broad spectrum of antimicrobial activity, particularly against dermatophytes and certain yeast infections. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its efficacy, mechanism of action, and clinical applications.

This compound, chemically identified as 3-iodo-2-propynyl 2,4,5-trichlorophenyl ether , exhibits antifungal properties primarily through its interaction with fungal cell membranes. Although the exact mechanism of action remains unclear, it is hypothesized that this compound disrupts yeast membrane structure and function while inhibiting oxygen uptake, leading to cell death .

Antifungal Spectrum

This compound has demonstrated effectiveness against a variety of fungal pathogens:

  • Dermatophytes : Effective against Trichophyton, Microsporum, and Epidermophyton species.
  • Yeasts : Particularly effective against Candida albicans.
  • Bacteria : Exhibits selective antibacterial activity against certain gram-positive bacteria .

Case Studies and Trials

  • Topical Treatment for Candidiasis :
    A pilot study involved ten patients with cutaneous candidiasis, where 1% this compound cream was applied twice daily. All patients showed excellent clinical responses, indicating its effectiveness even in cases resistant to other treatments .
  • Comparison with Other Antifungals :
    In a randomized controlled trial comparing this compound with clotrimazole for treating tinea cruris, this compound was found to be equally effective. Both treatments resulted in significant clinical improvement .
  • Efficacy in Diaper Dermatitis :
    This compound cream was applied to infants suffering from diaper dermatitis caused by Candida albicans. All patients experienced complete resolution of symptoms after treatment .

In Vitro Studies

In vitro studies have shown that this compound's antifungal activity is comparable to tolnaftate but exhibits superior efficacy against Candida species. Notably, the presence of serum reduced its antifungal activity more significantly than that of tolnaftate; however, this did not affect its topical application results .

Side Effects and Safety Profile

While generally well-tolerated, this compound can cause localized side effects such as irritation, burning sensations, and scaling. Allergic contact dermatitis has been reported in rare cases associated with its formulation components rather than the active ingredient itself .

Summary of Key Findings

Aspect Details
Chemical Structure 3-iodo-2-propynyl 2,4,5-trichlorophenyl ether
Mechanism of Action Disruption of yeast membrane structure and inhibition of oxygen uptake
Spectrum of Activity Effective against dermatophytes and Candida albicans, selective activity against gram-positive bacteria
Clinical Efficacy Successful in treating candidiasis and dermatophytoses; comparable efficacy to clotrimazole
Side Effects Local irritation, burning; rare cases of allergic contact dermatitis

Q & A

Basic Research Questions

Q. What are the primary molecular targets and mechanisms of action of Haloprogin in antifungal activity?

  • Methodological Answer : To identify molecular targets, employ in vitro binding assays (e.g., fluorescence quenching or surface plasmon resonance) to quantify interactions between this compound and fungal membrane components like ergosterol . Combine with genomic knock-out studies in model fungi (e.g., Candida albicans) to assess phenotypic changes in susceptibility. Validate using metabolomic profiling to detect disruptions in lipid biosynthesis pathways .

Q. What standardized protocols exist for assessing this compound’s minimum inhibitory concentration (MIC) in fungal strains?

  • Methodological Answer : Follow CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution assays. Use RPMI 1640 medium at pH 7.0, inoculum size of 1–5 × 10³ CFU/mL, and incubation at 35°C for 48 hours . Include control strains (e.g., C. albicans ATCC 90028) and triplicate replicates to ensure reproducibility. Data should be analyzed using nonlinear regression models to calculate MIC90/50 values .

Q. How can researchers ensure reproducibility in this compound efficacy studies across different laboratory settings?

  • Methodological Answer : Adopt NIH guidelines for preclinical research reporting, including detailed metadata (e.g., fungal strain origin, solvent used for this compound preparation, incubation conditions) . Use inter-laboratory validation studies with shared protocols and blinded data analysis to minimize variability . Publish raw data in supplementary materials for cross-verification .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in biofilm vs. planktonic fungal models be resolved?

  • Methodological Answer : Conduct a systematic review with meta-analysis to quantify effect size heterogeneity across studies. Use subgroup analysis to isolate variables (e.g., biofilm maturity, nutrient availability) . Follow up with in vitro experiments comparing this compound’s penetration kinetics in biofilms (via confocal microscopy with fluorescent probes) and planktonic cells .

Q. What experimental designs are optimal for studying resistance mechanisms to this compound in emerging fungal pathogens?

  • Methodological Answer : Apply adaptive laboratory evolution (ALE) by serially passaging fungal strains in sub-inhibitory this compound concentrations. Perform whole-genome sequencing on evolved strains to identify mutations. Validate candidate genes via CRISPR-Cas9 knock-in/knock-out studies . Use transcriptomic profiling (RNA-seq) to map resistance-related pathways (e.g., efflux pumps, ergosterol biosynthesis) .

Q. How can this compound’s synergism with other antifungals be rigorously evaluated?

  • Methodological Answer : Employ checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For in vivo validation, use murine candidiasis models with combination therapy (e.g., this compound + fluconazole). Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens . Use isobologram analysis to distinguish additive vs. synergistic effects .

Q. What strategies address discrepancies in this compound’s toxicity profiles across mammalian cell lines?

  • Methodological Answer : Perform comparative cytotoxicity assays using primary human keratinocytes vs. immortalized cell lines (e.g., HaCaT). Utilize high-content screening (HCS) to quantify apoptosis, mitochondrial membrane potential, and oxidative stress markers. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .

Q. Data Analysis & Interpretation

Q. How should researchers analyze conflicting data on this compound’s spectrum of activity across geographically diverse fungal isolates?

  • Methodological Answer : Use geospatial statistical tools (e.g., SaTScan) to cluster isolates by region. Perform principal component analysis (PCA) to correlate resistance patterns with environmental factors (e.g., humidity, prior antifungal use). Validate with machine learning models (e.g., random forests) to identify predictive biomarkers .

Q. What methodologies are recommended for integrating this compound’s historical clinical trial data with modern in silico studies?

  • Methodological Answer : Curate historical data into structured databases (e.g., FAIR principles). Apply molecular docking simulations to predict this compound’s binding affinity to newly identified fungal targets. Validate predictions using in vitro assays and retrospective cohort analyses .

Q. Ethical & Reporting Standards

Q. How can researchers address ethical gaps in studies involving this compound’s off-label use in immunocompromised populations?

  • Methodological Answer : Follow CONSORT guidelines for clinical trial reporting, including explicit inclusion/exclusion criteria and adverse event monitoring. For preclinical studies, adhere to ARRIVE 2.0 guidelines for animal research transparency . Use PICO (Population, Intervention, Comparison, Outcome) frameworks to refine ethical oversight in study design .

Q. Tables for Key Data Integration

Table 1 : Common Pitfalls in this compound Research and Mitigation Strategies

PitfallMitigation StrategyEvidence Source
Variability in MIC valuesStandardize protocols using CLSI guidelines
Poor biofilm penetrationUse confocal microscopy with fluorescent this compound analogs
Inconsistent cytotoxicity reportingAdopt high-content screening (HCS)

Table 2 : Frameworks for Prioritizing this compound Research Questions

FrameworkApplication Example
FINERAssessing feasibility of resistance studies in low-resource settings
PICODesigning clinical trials for this compound combination therapies

Properties

IUPAC Name

1,2,4-trichloro-5-(3-iodoprop-2-ynoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3IO/c10-6-4-8(12)9(5-7(6)11)14-3-1-2-13/h4-5H,3H2
Source PubChem
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InChI Key

CTETYYAZBPJBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC#CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3IO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9046865
Record name Haloprogin
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Molecular Weight

361.4 g/mol
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Physical Description

Solid
Record name Haloprogin
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Solubility

6.01e-03 g/L
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Mechanism of Action

Haloprogin is a halogenated phenolic ether administered topically for dermotaphytic infections. The mechanism of action is unknown, but is thought to be via inhibition of oxygen uptake and disruption of yeast membrane structure and function. There is a higher incidence of cutaneous side effects with haloprogin, including irritation, burning, vesiculation (blisters), scaling, and itching. It is generally used when the infection is unresponsive to other antifungals.
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CAS No.

777-11-7
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Melting Point

114-115, 113.5 °C
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Record name Haloprogin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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